molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

Licarin B

Número de catálogo B1675287
Número CAS: 51020-87-2
Peso molecular: 324.4 g/mol
Clave InChI: DMMQXURQRMNSBM-YZAYTREXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Licarin B is a secondary metabolite found in many plant species, including Myristica fragrans . It belongs to the class of neolignans and has a dihydrobenzofuran nucleus derived from phenylpropanoids . Licarin B is known for its multi-functional biological properties and has shown potential in studying cancer .


Synthesis Analysis

Licarin B can be obtained through organic synthesis and biosynthetic methodologies . It is derived from phenylpropanoids and can be used as a starting compound in the semi-synthetic synthesis of analogues .


Molecular Structure Analysis

The molecular formula of Licarin B is C20H20O4 . It has a molecular weight of 324.370 Da . The structure of Licarin B includes a dihydrobenzofuran nucleus .


Chemical Reactions Analysis

Licarin B is known to interact with various biological targets. For instance, it acts as a partial PPARγ receptor agonist . It also improves insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .


Physical And Chemical Properties Analysis

Licarin B has a molecular weight of 324.3704 . More specific physical and chemical properties may be found in the Certificate of Analysis provided by the manufacturer .

Aplicaciones Científicas De Investigación

1. Insulin Sensitivity Improvement

  • Summary of Application: Licarin B (LB), a neolignan isolated from Myristica fragrans, has been found to improve insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway in 3T3-L1 preadipocytes .
  • Methods of Application: The molecular mechanism of action of LB on PPARγ and insulin signaling pathways were studied using in vitro and in silico methods . Functional activation of PPARγ in vitro was confirmed by 3T3-L1 preadipocyte differentiation, regulation of target genes and protein expression .
  • Results: LB caused triglyceride accumulation during adipogenesis but significantly less compared to rosiglitazone (RG), a PPARγ full agonist . LB improved insulin sensitivity by up regulating the GLUT4 expression and translocation via IRS-1/PI3K/AKT pathway, enhanced adiponectin secretion and modulated mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL significantly compared to RG .

2. Multi-functional Biological Properties

  • Summary of Application: Licarin B has been shown to possess multi-functional biological properties ranging from cytotoxicity to antimicrobial activities and has even been used for the treatment of central nervous system complaints and metabolic disorders .
  • Methods of Application: The mechanisms of action of these substances are established through various studies .
  • Results: Studies with licarin B have shown that it acts as a partial PPARɣ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

3. Anti-T. gondii Activity

  • Summary of Application: Licarin-B, a natural compound from nutmeg, the seeds of Myristica fragrans Houtt (Myristicaceae), has excellent anti-T. gondii activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Licarin-B has been shown to clear almost all parasites from host cells .

4. Nitric Oxide Production Inhibitor

  • Summary of Application: Licarin B, extracted from the seeds of Myristica fragrans, is a nitric oxide production inhibitor .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: Licarin B improves insulin sensitivity via PPARγ and activation of GLUT4 in the IRS-1/PI3K/AKT pathway .

5. Treatment of Central Nervous System Complaints

  • Summary of Application: Licarin B has been used for the treatment of central nervous system complaints .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Treatment of Metabolic Disorders

  • Summary of Application: Licarin B has been used for the treatment of metabolic disorders .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

7. Anti-Inflammatory

  • Summary of Application: Licarin B has been found to have anti-inflammatory properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

8. Antioxidant

  • Summary of Application: Licarin B has been shown to have antioxidant properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

9. Antimicrobial

  • Summary of Application: Licarin B has been found to have antimicrobial properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet for Licarin B provides information on its hazards . It is recommended for research and development use only, under the supervision of a technically qualified individual .

Direcciones Futuras

Licarin B has shown promising potential in various areas of research, particularly in the treatment of insulin resistance and associated complications through its partial PPARγ activity . Its multi-functional biological properties suggest that it could be a promising prototype for the development of new medicinal drugs .

Propiedades

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarin B

CAS RN

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licarin B
Reactant of Route 2
Reactant of Route 2
Licarin B
Reactant of Route 3
Reactant of Route 3
Licarin B
Reactant of Route 4
Licarin B
Reactant of Route 5
Licarin B
Reactant of Route 6
Licarin B

Citations

For This Compound
323
Citations
J Zhang, H Si, K Lv, Y Qiu, J Sun, Y Bai, B Li… - Frontiers in Cell and …, 2021 - frontiersin.org
… ΔΨm in the control group without licarin-B incubation, and licarin-B decreased the ΔΨm in T… of licarin-B (18 μg/mL) for an extended period (Figure 6A). As the licarin-B concentration …
Number of citations: 15 www.frontiersin.org
IL Tsai, JH Chen, IS Chen - The Chinese Pharmaceutical Journal, 2002 - airitilibrary.com
PerseaJ G (I) I (7S,8S)-7,8-dihydro-7-(3,4-mefhylenedioxyphenyJ)-l’-formyl-3’-methoxy-8meethylbenzofuranj was previously isolated as a mixture with acuminatin (2) from the stem …
Number of citations: 2 www.airitilibrary.com
GL Shyni, K Sasidharan, SK Francis, AA Das, MS Nair… - Rsc Advances, 2016 - pubs.rsc.org
… The objective of the present study is to characterize the cellular effect of Licarin B (LB), a neolignan isolated from Myristica fragrans on the PPARγ and insulin signaling pathways in 3T3-…
Number of citations: 23 pubs.rsc.org
TA Engler, W Chai - Tetrahedron letters, 1996 - Elsevier
… 4 Stifle coupling 7 of iodides 8 with (E)-propenyltributyltin 8 gave (_-I:)-licarin B (ga) and analog 9h 4 in 84-86% yield. Although amides 3 and 5 could be obtained free of their cis-…
Number of citations: 34 www.sciencedirect.com
YB Kim, IIY Park, KH Shin - Archives of Pharmacal Research, 1991 - Springer
… In the present study, we analysed the three dimensional structure of licarin-B (Fig. 1), one of the active principles, by singlc crystal X-ray diffraction technique. We wcre motivated to …
Number of citations: 14 link.springer.com
W Qu, J Xue, FH Wu, JY Liang - Chemistry of natural compounds, 2014 - Springer
… )butane (1), together with six known lignans, saucernetin diol (2), licarin A (3), di-O-methyltetrahydrofuriguaiacin (4), ent-sauchinone (5), (–)-dihydroguaiaretic acid (6), and licarin B (7), …
Number of citations: 12 link.springer.com
R León-Díaz, M Meckes, S Said-Fernández… - Memórias do Instituto …, 2010 - SciELO Brasil
… taliscana was tested by microdilution alamar blue assay against Mycobacterium strains and bioguided fractionation led to the isolation of the neolignans licarin A, licarin B and …
Number of citations: 97 www.scielo.br
CJ Aiba, RGC Correa, OR Gottlieb - Phytochemistry, 1973 - Elsevier
… These are defined as shown in Ia for licarin-A and in Ib for licarin-B through analysis of the 220 MHz spectrum obtained for the latter compound. The absolute stereochemistry shown in …
Number of citations: 88 www.sciencedirect.com
Y Yoshioka, R Kono, M Kuse, Y Yamashita… - Food & Function, 2022 - pubs.rsc.org
… and ADTP promoted the translocation of glucose transporter 4 (GLUT4) through phosphorylation of AMP-activated protein kinase in L6 myotubes 15 min after treatment, while licarin B …
Number of citations: 3 pubs.rsc.org
CJ Aiba, OR Gottlieb - Phytochemistry, 1975 - Elsevier
… and licarin-B. a synthesis of la seemed to be required. This was achieved. … synthetic licarin-B is indeed an oil and it can be concluded that cupomatenoid-S. a gum, [x]~, +43 [I] …
Number of citations: 14 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.